![molecular formula C17H23Br3O3 B14187266 [4-(Octyloxy)phenyl]methyl tribromoacetate CAS No. 922722-04-1](/img/structure/B14187266.png)
[4-(Octyloxy)phenyl]methyl tribromoacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[4-(Octyloxy)phenyl]methyl tribromoacetate is a chemical compound known for its unique structure and properties It consists of a phenyl ring substituted with an octyloxy group and a tribromoacetate moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Octyloxy)phenyl]methyl tribromoacetate typically involves the reaction of [4-(Octyloxy)phenyl]methanol with tribromoacetic acid in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include:
Temperature: Moderate temperatures (e.g., 50-70°C) to facilitate the reaction.
Catalyst: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid.
Solvent: Organic solvents like dichloromethane or toluene to dissolve the reactants and facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The key steps include:
Raw Material Preparation: Purification of [4-(Octyloxy)phenyl]methanol and tribromoacetic acid.
Reaction: Mixing the reactants in a reactor with the appropriate catalyst and solvent.
Purification: Separation and purification of the product using techniques such as distillation or recrystallization.
Quality Control: Ensuring the final product meets the required specifications through analytical methods like NMR and HPLC.
化学反应分析
Types of Reactions
[4-(Octyloxy)phenyl]methyl tribromoacetate undergoes various chemical reactions, including:
Substitution Reactions: The tribromoacetate group can be substituted with other nucleophiles.
Reduction Reactions: The compound can be reduced to form derivatives with different functional groups.
Oxidation Reactions: Oxidation can lead to the formation of new compounds with altered properties.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base (e.g., sodium hydroxide).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Substitution: Formation of [4-(Octyloxy)phenyl]methyl derivatives with different functional groups.
Reduction: Formation of [4-(Octyloxy)phenyl]methanol or other reduced derivatives.
Oxidation: Formation of [4-(Octyloxy)phenyl]methyl carboxylate or other oxidized derivatives.
科学研究应用
[4-(Octyloxy)phenyl]methyl tribromoacetate has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis to introduce tribromoacetate groups into molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of [4-(Octyloxy)phenyl]methyl tribromoacetate involves its interaction with molecular targets through its functional groups. The tribromoacetate moiety can participate in nucleophilic substitution reactions, while the octyloxy group can influence the compound’s solubility and reactivity. The specific pathways and targets depend on the context of its use, such as in biological systems or chemical reactions.
相似化合物的比较
Similar Compounds
[4-(Octyloxy)phenyl]methyl acetate: Similar structure but with an acetate group instead of tribromoacetate.
[4-(Octyloxy)phenyl]methyl bromide: Contains a bromide group instead of tribromoacetate.
[4-(Octyloxy)phenyl]methyl chloride: Contains a chloride group instead of tribromoacetate.
Uniqueness
[4-(Octyloxy)phenyl]methyl tribromoacetate is unique due to the presence of the tribromoacetate group, which imparts distinct reactivity and properties compared to its analogs. This makes it valuable for specific applications where the tribromoacetate functionality is required.
属性
CAS 编号 |
922722-04-1 |
|---|---|
分子式 |
C17H23Br3O3 |
分子量 |
515.1 g/mol |
IUPAC 名称 |
(4-octoxyphenyl)methyl 2,2,2-tribromoacetate |
InChI |
InChI=1S/C17H23Br3O3/c1-2-3-4-5-6-7-12-22-15-10-8-14(9-11-15)13-23-16(21)17(18,19)20/h8-11H,2-7,12-13H2,1H3 |
InChI 键 |
SEDDGPSJGNOLFC-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCOC1=CC=C(C=C1)COC(=O)C(Br)(Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


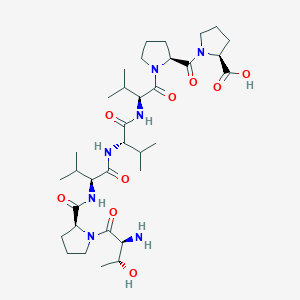

![3-tert-Butyl-5a,6,7,8-tetrahydrodibenzo[b,d]furan-2-ol](/img/structure/B14187198.png)
![6-[2-Amino-6-(furan-2-yl)pyrimidin-4(1H)-ylidene]-2,4-diiodocyclohexa-2,4-dien-1-one](/img/structure/B14187200.png)

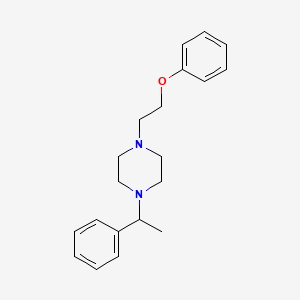
![1-[(2,5-Difluorophenyl)methyl]-5-nitro-1H-indole](/img/structure/B14187235.png)

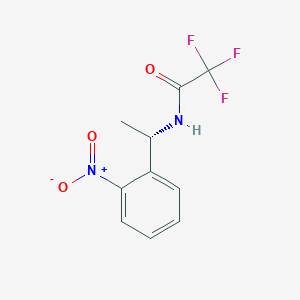

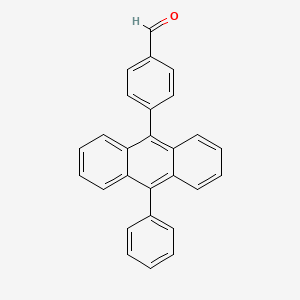
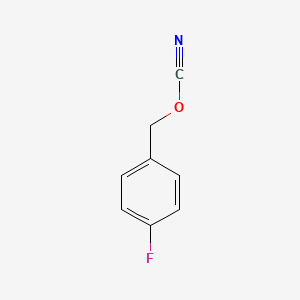
![(2S)-2-[(R)-Fluoro(phenyl)methyl]oxirane](/img/structure/B14187259.png)

